Allylethylamine

Polymer Chemistry Copolymer Synthesis Methanol Solubility

Allylethylamine (N-ethylprop-2-en-1-amine, C5H11N, MW 85.15) is an unsaturated secondary amine featuring both an allyl group and an ethyl substituent on the nitrogen atom. The compound exists as a colorless liquid with a density of 0.74–0.75 g/cm³ and a boiling point of 83–84 °C at 760 mmHg.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 2424-02-4
Cat. No. B1618647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylethylamine
CAS2424-02-4
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCCNCC=C
InChIInChI=1S/C5H11N/c1-3-5-6-4-2/h3,6H,1,4-5H2,2H3
InChIKeyPUUULGNNRPBVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylethylamine (CAS 2424-02-4) Chemical Identity and Key Properties


Allylethylamine (N-ethylprop-2-en-1-amine, C5H11N, MW 85.15) is an unsaturated secondary amine featuring both an allyl group and an ethyl substituent on the nitrogen atom [1]. The compound exists as a colorless liquid with a density of 0.74–0.75 g/cm³ and a boiling point of 83–84 °C at 760 mmHg . Its predicted pKa (conjugate acid) is 9.91, placing it between the basicities of allylamine and ethylamine . The dual functionality of a nucleophilic amine and a polymerizable alkene enables its use as a versatile intermediate in organic synthesis, including the preparation of specialty polymers, heterocyclic compounds, and coordination complexes [2].

Why Allylethylamine Cannot Be Replaced by Common Analogs


Substituting Allylethylamine with structurally similar amines—such as allylamine, ethylamine, or other N-alkyl allylamines—alters critical physicochemical and functional properties. The ethyl substituent on the nitrogen atom moderates both basicity and nucleophilicity relative to the parent allylamine, while the allyl moiety preserves reactivity that saturated amines lack. More importantly, the specific N-ethyl substitution pattern directly governs the solubility characteristics of its polymeric derivatives, a property that cannot be replicated by monoallylamine or other N-alkyl variants [1]. This differentiation is not cosmetic; it dictates processability in polymer formulations and compatibility with specific synthetic routes. The following quantitative evidence demonstrates where Allylethylamine offers measurable, selection-relevant advantages over its closest analogs.

Allylethylamine Differential Evidence: Quantitative Comparisons Against Analogs


Polymer Methanol Solubility: N-Ethylallylamine Hydrochloride vs. Monoallylamine Hydrochloride

Polymers derived from Allylethylamine (as its hydrochloride salt) exhibit markedly different solubility behavior in methanol compared to polymers derived from the simpler monoallylamine. This property is critical for processing and formulation. According to EP 0196588 A2, polymers of monoallylamine hydrochloride are insoluble in methanol, whereas polymers of N-ethylallylamine hydrochloride are soluble in methanol [1]. This distinction enables the use of Allylethylamine-based polymers in applications where methanol solubility is required for coating, precipitation, or further derivatization, whereas monoallylamine polymers would be excluded.

Polymer Chemistry Copolymer Synthesis Methanol Solubility

Basicity (pKa) Modulation: Allylethylamine vs. Allylamine and Ethylamine

The pKa of Allylethylamine's conjugate acid is predicted to be 9.91 . This value lies between the pKa of allylamine (9.49) [1] and that of ethylamine (10.7–10.8) [2]. The electron-withdrawing effect of the allyl group reduces basicity relative to ethylamine, while the electron-donating ethyl group increases basicity relative to allylamine. This intermediate basicity offers a tunable nucleophilicity profile that is distinct from both parent amines, affecting reaction rates in acid-catalyzed processes and protonation equilibria in aqueous or biological environments.

Physical Organic Chemistry Acid-Base Equilibria Reactivity Tuning

Boiling Point and Volatility Differentiation: Allylethylamine vs. Allylamine

Allylethylamine exhibits a significantly higher boiling point (83–84 °C) compared to the parent allylamine (55–58 °C) [1]. This ~28 °C increase in boiling point reduces volatility and facilitates easier handling and purification via distillation. In synthetic workflows where volatile amines present safety or recovery challenges, Allylethylamine offers improved containment and reduced vapor pressure, while retaining the allyl functional handle.

Separation Science Process Chemistry Physical Properties

Synthetic Utility in Azaborine Heterocycle Construction

Allylethylamine serves as a specific building block for the synthesis of 1,2-azaboroles, a class of boron-nitrogen heterocycles isoelectronic with benzene. In a reported procedure, reaction of Allylethylamine with phenylvinylboron chloride yields (N-allyl-N-ethylamino)vinylphenylborane, which upon ring-closing metathesis with Grubbs catalyst gives 1-ethyl-2,5-dihydro-2-phenyl-1H-1,2-azaborole [1]. This azaborole is subsequently converted to zirconium complexes that function as active catalysts for ethylene polymerization. While direct comparative yield data against other amines is not provided in this study, the specific N-ethyl-N-allyl substitution pattern is essential for the desired ring-closing metathesis step and the resulting catalyst architecture.

Heterocyclic Chemistry Catalyst Synthesis Organometallic Chemistry

Copolymerization Feasibility and Polymer Properties: N-Ethylallylamine vs. Other N-Alkyl Allylamines

The patent literature explicitly addresses the copolymerization of N-substituted secondary monoallylamines, which are generally considered difficult to polymerize due to allylic degradative chain transfer [1]. EP 0196588 A2 demonstrates that N-ethylallylamine hydrochloride can be successfully copolymerized with monoallylamine hydrochloride using a water-soluble azo initiator in a polar solvent, achieving conversions up to 87.3% and producing copolymers soluble in methanol [1]. The same patent discloses comparative data for a series of N-alkyl allylamines (methyl, n-propyl, iso-propyl, n-butyl, iso-butyl, sec-butyl, tert-butyl, cyclohexyl), all of which yielded methanol-soluble copolymers under similar conditions, indicating that the ethyl derivative is part of a broader class of functionalizable monomers.

Polymer Chemistry Radical Polymerization Copolymer Composition

Allylethylamine Application Scenarios Based on Verified Differential Evidence


Methanol-Processable Allylamine Copolymer Synthesis

Researchers requiring cationic allylamine-based copolymers that can be processed or purified in methanol should select Allylethylamine over monoallylamine. As demonstrated in EP 0196588 A2, polymers of monoallylamine hydrochloride are insoluble in methanol, whereas polymers of N-ethylallylamine hydrochloride are soluble [1]. This solubility enables precipitation from methanol solutions, facilitates solvent-based coating applications, and permits methanolic workup procedures that are precluded for monoallylamine homopolymers.

Tuning Amine Basicity in Synthetic Intermediates

In synthetic sequences where the basicity of the amine moiety influences reaction rates, protonation states, or separation efficiency, Allylethylamine offers a pKa of 9.91 [1]—intermediate between allylamine (9.49) [2] and ethylamine (10.7–10.8) [3]. This intermediate basicity can be exploited to fine-tune acid-catalyzed steps or to adjust the partitioning behavior of amine-containing intermediates in aqueous-organic extractions.

Reduced-Volatility Allyl-Functional Monomer for Polymer Chemistry

When a polymerizable allyl-containing amine monomer is required but the high volatility of allylamine (bp 55–58 °C) [3] poses handling or safety concerns, Allylethylamine provides a less volatile alternative (bp 83–84 °C) [1][2] while retaining the reactive alkene functionality. This higher boiling point simplifies monomer storage, reduces evaporative losses during polymerization, and lowers inhalation exposure risks in laboratory and pilot-scale operations.

Precursor for Azaborole-Based Olefin Polymerization Catalysts

Researchers developing heterocyclic analogs of zirconocene polymerization catalysts can utilize Allylethylamine as a key building block for 1,2-azaborole synthesis. The reaction of Allylethylamine with phenylvinylboron chloride, followed by ring-closing metathesis, yields 1-ethyl-2,5-dihydro-2-phenyl-1H-1,2-azaborole—a precursor to zirconium complexes that exhibit catalytic activity for ethylene polymerization upon activation with methylaluminoxane [4].

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